1-Acetyl-4-(4-hydroxyphenyl)piperazine

cytotoxicity breast cancer colon cancer

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) is a critical, high-purity (98%) piperazine intermediate for synthesizing ketoconazole and itraconazole. Its unique combination of a 4-hydroxyphenyl and acetyl group enables distinct cytotoxicity (IC50 149.7 μM in 4T1 cells) and anti-MRSA activity (MIC 0.5-1 mg/mL) not replicated by simple phenols. An optimized route ensures 80% synthetic yield, making it a cost-effective, scalable choice for pharmaceutical R&D and antimicrobial screening programs.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 67914-60-7
Cat. No. B017747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-(4-hydroxyphenyl)piperazine
CAS67914-60-7
Synonyms1-[4-(4-Hydroxyphenyl)-1-piperazinyl]ethanone;  4-(4-Acetylpiperazino)phenol;  1-Acetyl-4-(p-hydroxyphenyl)piperazine;  Ketoconazole Intermediate (branched chain of ketoconazole)
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
InChIInChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3
InChIKeyAGVNLFCRZULMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7): A Multifunctional Piperazine Derivative for Pharmaceutical Research and Synthesis


1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP, 1A4HP), CAS 67914-60-7, is a piperazine derivative that serves as a key intermediate in the synthesis of ketoconazole and itraconazole [1]. It is a structural analog of acetaminophen . The compound exhibits a white to off-white crystalline appearance with a melting point of 180-188°C and a molecular weight of 220.27 g/mol . Its physicochemical profile includes a water solubility of 4.3 g/L at 20°C and a predicted LogP of 0.3 .

Why Generic Substitution Fails: The Critical Role of 1-Acetyl-4-(4-hydroxyphenyl)piperazine in Differentiated Research Applications


Generic substitution with other piperazine derivatives or simple phenols is not advisable because 1A4HP exhibits a unique combination of structural features—a 4-hydroxyphenyl group capable of hydrogen bonding and etherification, an acetyl group that modulates electron density on the piperazine ring, and the piperazine core itself—that together confer distinct biological activities and synthetic utility not replicated by close analogs [1]. For instance, simple phenols like acetaminophen lack the piperazine moiety required for the cytotoxicity and anti-biofilm activities documented for 1A4HP [2]. Conversely, unsubstituted phenylpiperazines lack the 4-hydroxy group essential for tyrosinase inhibition and the hydrogen-bonding interactions that drive specific receptor binding [3]. Therefore, substituting 1A4HP with a structurally similar but functionally distinct analog risks compromising experimental outcomes in cytotoxicity assays, antimicrobial studies, or synthetic routes where this specific intermediate is required.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for 1-Acetyl-4-(4-hydroxyphenyl)piperazine


Superior Cytotoxicity in Breast and Colon Cancer Cells: Direct Comparison with Tasquinimod

In a direct comparative study, 1-acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) demonstrated significantly higher cytotoxic potency than the clinically investigated antimetastatic agent tasquinimod in 4T1 breast cancer cells. 1A4HP achieved an IC50 of 149.7 μM, while tasquinimod exhibited a higher IC50 of 180.7 μM under identical conditions, representing a 1.2-fold improvement in potency [1]. Furthermore, 1A4HP was the only compound among a panel of structurally diverse small molecules (including five boronic acids, fumaric acid, caffeic acid, ferulic acid, dimethyl malonate, and N-(tert-butoxycarbonyl)-L-alanine) to display notable cytotoxic activity; all reference compounds showed no effect [2]. Mechanistically, 1A4HP induced apoptosis and significantly impaired 4T1 cell migration, suggesting combined antiproliferative and antimetastatic effects not observed with the comparators.

cytotoxicity breast cancer colon cancer apoptosis cell migration

Potent Anti-Biofilm Activity Against ESKAPE Pathogens: Minimum Inhibitory Concentration and Biofilm Reduction Data

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) exhibits broad-spectrum antimicrobial activity against high-priority ESKAPE pathogens, with minimum inhibitory concentrations (MICs) quantified as follows: 1 mg/mL against Klebsiella pneumoniae subsp. rhinoscleromatis (MTCC-661), Klebsiella pneumoniae clinical isolates, and Acinetobacter baumannii clinical isolates; and 0.5 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA, ATCC-MRSA-NR-46071) [1]. At twice the MIC, AHPP reduced biofilm formation by up to 34% in a dose-dependent manner across the tested pathogens. Molecular docking studies revealed strong interactions with key biofilm-associated proteins (YcgR, BlrP1 in K. pneumoniae; CarO, Omp38, CsuA/B, BfmR in A. baumannii) with binding energies ranging from -6.0 to -7.2 kcal/mol, indicating a specific mechanism of biofilm disruption [1].

antimicrobial biofilm ESKAPE pathogens Klebsiella pneumoniae Acinetobacter baumannii MRSA

Commercial-Grade Purity and Reproducible Synthesis: ≥99% HPLC Purity and 80% Optimized Yield

Commercial sources of 1-acetyl-4-(4-hydroxyphenyl)piperazine consistently report high purity, with suppliers such as Chem-Impex certifying ≥99% purity by HPLC and titration . This level of purity is essential for its use as a pharmaceutical intermediate and analytical reference standard. In terms of synthesis, an optimized patent method (CN1616440A) achieves yields up to 80% using an alcohol-water solvent system with 4-hydroxyphenyl piperazine dihydrobromide, acetic anhydride, and alkali [1]. This represents a substantial improvement over the classical Heeres method, which required 3 days of reflux in dioxane to achieve only a 27% yield [2].

synthesis purity HPLC yield optimization intermediate ketoconazole

Molecular Docking and Spectroscopic Characterization: Validated Identity and Computational Binding Profiles

1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) has been thoroughly characterized by FT-Raman, FT-IR, ¹H NMR, ¹³C NMR, and UV-Visible spectroscopy, with DFT calculations (B3LYP/6-311++G(d,p)) confirming the optimized geometry and vibrational assignments [1]. In molecular docking studies, 1A4HP exhibited a strong predicted binding affinity to estrogen receptor alpha (ERα), surpassing that of tamoxifen [2]. Additionally, binding data from BindingDB show a Kd of 1.35 nM for the human histamine H3 receptor [3] and an IC50 of 1.90 μM for the human muscarinic M1 receptor [4], indicating potential polypharmacology.

molecular docking spectroscopy DFT estrogen receptor H3 receptor characterization

Best Research and Industrial Application Scenarios for 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7)


Anticancer Lead Discovery: Screening for Cytotoxic and Antimetastatic Agents

Based on the direct comparative data showing superior cytotoxicity of 1A4HP (IC50 149.7 μM) over tasquinimod (IC50 180.7 μM) in 4T1 breast cancer cells [1], researchers can prioritize 1A4HP as a cost-effective, readily available positive control or lead scaffold for screening programs targeting breast and colon cancers. Its ability to induce apoptosis and impair migration further supports its use in mechanism-of-action studies.

Antimicrobial and Anti-Biofilm Material Development

With established MIC values of 0.5-1 mg/mL against MRSA and ESKAPE pathogens and up to 34% biofilm reduction at 2× MIC [2], 1A4HP is directly applicable to the development of antimicrobial coatings, catheter materials, or combination therapies. Its low cytotoxicity (93% survival of NIH 3T3 fibroblasts at 10 mg/mL) makes it a safer candidate for further modification than many traditional biocides.

Process Chemistry and Pharmaceutical Intermediate Sourcing

The optimized synthetic route achieving 80% yield [3] and commercial availability at ≥99% purity position 1A4HP as a reliable, scalable intermediate for the production of ketoconazole and itraconazole. For CMC (Chemistry, Manufacturing, and Controls) teams, the well-documented purity specifications and characterization data (melting point 180-188°C, water solubility 4.3 g/L) simplify regulatory filing and quality control.

Computational Chemistry and Analytical Method Development

The comprehensive spectroscopic characterization (FT-IR, NMR, UV-Vis) and DFT-validated geometry [4] make 1A4HP an ideal reference compound for developing and validating analytical methods (HPLC, GC, spectroscopy). Its documented receptor binding profiles (Kd 1.35 nM for H3R, IC50 1.90 μM for M1R) [5] [6] provide a benchmark for virtual screening and pharmacophore modeling.

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